molecular formula C12H13NO3 B13006506 4-(Benzylamino)-2-methyl-4-oxobut-2-enoic acid

4-(Benzylamino)-2-methyl-4-oxobut-2-enoic acid

Cat. No.: B13006506
M. Wt: 219.24 g/mol
InChI Key: JHMJFXNHTIZANZ-VQHVLOKHSA-N
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Description

4-(Benzylamino)-2-methyl-4-oxobut-2-enoic acid is a maleamic acid derivative characterized by a benzylamino substituent at the C4 position and a methyl group at the C2 position of the but-2-enoic acid backbone. Its structure combines a conjugated α,β-unsaturated carbonyl system with a secondary amide linkage, making it reactive in biological and chemical contexts.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

(E)-4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H13NO3/c1-9(12(15)16)7-11(14)13-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14)(H,15,16)/b9-7+

InChI Key

JHMJFXNHTIZANZ-VQHVLOKHSA-N

Isomeric SMILES

C/C(=C\C(=O)NCC1=CC=CC=C1)/C(=O)O

Canonical SMILES

CC(=CC(=O)NCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials

  • Benzylamine: A primary amine providing the benzylamino substituent.
  • 2-Methyl-4-oxobut-2-enoic acid or its activated derivatives (e.g., esters or anhydrides).

Reaction Conditions

  • The synthesis typically involves a Michael addition reaction where benzylamine nucleophilically attacks the α,β-unsaturated carbonyl system of the oxobutenoic acid derivative.
  • Solvents such as dimethylformamide (DMF) or other polar aprotic solvents are commonly used to facilitate the reaction.
  • The reaction is generally conducted at room temperature or slightly elevated temperatures to optimize yield and minimize side reactions.
  • Stirring for several hours ensures complete conversion.

Workup and Purification

  • After completion, the reaction mixture is often poured into cold water to precipitate the product.
  • Filtration and drying yield the crude compound.
  • Further purification can be achieved by recrystallization from ethanol/water mixtures or by chromatographic methods to enhance purity (>95%).
  • Characterization is performed using NMR (¹H and ¹³C), HPLC, and melting point analysis to confirm structure and purity.

Reaction Scheme Summary

Step Reagents Conditions Outcome
1 Benzylamine + 2-methyl-4-oxobut-2-enoic acid (or ester) Room temperature, DMF solvent, stirring 4-6 hours Michael addition product formation
2 Quenching in cold water Precipitation of product Isolation of crude solid
3 Recrystallization (ethanol/water) or chromatography Purification Pure 4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid

Analytical and Stability Considerations During Preparation

  • Purity and identity are validated by reverse-phase HPLC using C18 columns with UV detection at 220–240 nm.
  • Stability studies include pH-dependent degradation assays (pH 2–12), thermal analysis (melting point ~160–165°C), and UV-Vis spectroscopy to monitor potential hydrolysis or isomerization during synthesis and storage.
  • These analyses ensure the compound’s integrity throughout preparation and handling.

Summary Table of Preparation Methods

Aspect Details
Starting Materials Benzylamine, 2-methyl-4-oxobut-2-enoic acid or derivatives
Reaction Type Michael addition (nucleophilic addition to α,β-unsaturated carbonyl)
Solvents DMF, dichloromethane (for related compounds)
Temperature Room temperature to mild heating; 0–5°C for related maleamic acid synthesis
Reaction Time 4–6 hours typical
Workup Precipitation in cold water, filtration, drying
Purification Recrystallization (ethanol/water), chromatography
Characterization NMR, HPLC, melting point, UV-Vis spectroscopy
Industrial Scale Potential for scale-up using continuous flow reactors

Research Findings and Notes

  • The methyl substitution at position 2 enhances the compound’s solubility and biological activity compared to non-methylated analogs.
  • The benzylamino group is critical for biological interactions, influencing enzyme binding and signaling pathways.
  • The Michael addition method is favored for its simplicity, high yield, and ability to produce the compound with high purity.
  • Optimization of reaction parameters such as solvent choice, temperature, and purification techniques can further improve yield and product quality.

Chemical Reactions Analysis

Types of Reactions

4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new alkylated derivatives .

Scientific Research Applications

4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylamino group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound may also influence signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Solubility: The benzylamino and 4-methylanilino analogs exhibit lower aqueous solubility compared to the isopropylamino derivative, which benefits from reduced steric bulk .
  • Synthetic Yields: The 4-methylanilino variant achieves a high yield (94%) due to optimized reaction conditions between p-toluidine and maleic anhydride , whereas brominated analogs require stringent purification for pharmaceutical use .
  • Functionalization Potential: The α,β-unsaturated carbonyl system enables conjugation (e.g., pH-responsive modifications, as seen in dithiolane-functionalized derivatives for tumor-targeted drug delivery) .

Biological Activity

4-(Benzylamino)-2-methyl-4-oxobut-2-enoic acid, also known as (E)-4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid, is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including antimicrobial properties, enzyme interactions, and potential therapeutic applications.

  • Molecular Formula: C11H13NO3
  • Molecular Weight: 219.24 g/mol
  • Structure: The compound features a benzylamino group attached to a butenoic acid backbone at the 4-position, contributing to its unique reactivity and biological effects.

Antimicrobial Properties

Research indicates that 4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, similar to that of β-lactam antibiotics.

Enzyme Interaction Studies

The compound's benzylamino group plays a crucial role in its interaction with specific enzymes and receptors. It has been shown to modulate enzyme activity related to inflammation and cell proliferation. For instance, it demonstrates binding affinity towards histone demethylases, which are involved in epigenetic regulation of gene expression .

Case Studies

  • Antimicrobial Efficacy:
    • A study evaluated the antimicrobial activity of 4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, showcasing its potential as a broad-spectrum antimicrobial agent.
  • Histone Demethylase Inhibition:
    • Another study investigated the compound's ability to inhibit Jumonji domain-containing histone demethylases (JHDMs). The IC50 values ranged from 3.4 to 43 µM for various JHDMs, indicating selective inhibition compared to other enzymes like LSD1 and histone deacetylases .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of 4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid compared to structurally similar compounds:

Compound NameBiological ActivityUnique Features
4-(Benzylamino)-2-methyl-4-oxobut-2-enoic acid Antimicrobial, enzyme inhibitionMethyl substitution enhances solubility
4-(Benzylamino)-4-oxobut-2-enoic acidLimited antimicrobial activityLacks methyl substitution at position 2
(Z)-4-Benzylamino-4-oxobut-2-enoic acidModerate enzyme inhibitionGeometric isomer with different stereochemistry

The biological activity of 4-(benzylamino)-2-methyl-4-oxobut-2-enoic acid is largely attributed to its structural features that allow it to interact with various biological targets. The benzylamine moiety is believed to facilitate binding to active sites on enzymes, thereby influencing their catalytic activities and downstream signaling pathways associated with inflammation and cellular growth .

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